Cas no 2035021-91-9 ((2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide
- F6525-4486
- (E)-N-[2-(4-phenylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
- (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 2035021-91-9
- (2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
- AKOS026695333
-
- インチ: 1S/C18H17N3OS/c22-18(9-8-17-7-4-12-23-17)19-10-11-21-14-16(13-20-21)15-5-2-1-3-6-15/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+
- InChIKey: SYNVVUORYXURBN-CMDGGOBGSA-N
- SMILES: S1C=CC=C1/C=C/C(NCCN1C=C(C=N1)C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 323.10923335g/mol
- 同位素质量: 323.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 75.2Ų
(2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4486-75mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-15mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-40mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-4mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-5mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-50mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-10mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-20mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-25mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-4486-2mg |
(2E)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
2035021-91-9 | 2mg |
$59.0 | 2023-09-08 |
(2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
(2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamideに関する追加情報
Introduction to (2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide and Its Significance in Modern Chemical Biology
(2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide, with the CAS number 2035021-91-9, represents a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of multiple heterocyclic moieties, including a pyrazole and a thiophene ring, suggests a rich chemical diversity that could be leveraged for developing novel therapeutic agents.
The structural composition of (2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide is notable for its ability to interact with biological targets in a multifaceted manner. The pyrazole moiety is well-known for its role in medicinal chemistry, often serving as a key pharmacophore in various drugs due to its bioisosteric properties and ability to modulate enzyme activity. Similarly, the thiophene ring contributes to the molecule's pharmacological profile by enhancing binding affinity and selectivity. These features make the compound a promising candidate for further investigation in the development of small-molecule inhibitors or modulators.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse biological activities. Studies have demonstrated that molecules containing fused or appended heterocycles can exhibit potent effects on various biological pathways, including those relevant to inflammation, cancer, and neurodegenerative diseases. The compound (2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide aligns with this trend, offering a unique scaffold that could be tailored for specific therapeutic applications.
The synthesis of (2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-y l)prop - 2 - enamide involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the pyrazole and thiophene units necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These methodologies underscore the importance of innovation in chemical synthesis for accessing complex molecular architectures.
The pharmacological potential of (2E)-N - 2 - (4 - phenyl - 1 H - pyrazol - 1 - yl ) ethyl - 3 - ( thiophen - 2 - yl ) prop - 2 - enamide has been explored through various preclinical studies. Research indicates that this compound exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with targets relevant to cancer cell proliferation has been observed, warranting further investigation into its antitumor potential.
The molecular interactions governing the biological effects of (2E)-N - 2 - (4 - phenyl - 1 H - pyrazol - 1 - yl ) ethyl - 3 - ( thiophen - 2 - yl ) prop - 2 - enamide are being elucidated through computational modeling and spectroscopic techniques. These studies aim to provide insights into how the compound binds to its targets at the atomic level, thereby guiding the design of more effective derivatives. The integration of computational methods with experimental approaches has revolutionized drug discovery by enabling rapid screening and optimization of candidate molecules.
In conclusion, (2E)-N - 2 - (4 - phenyl - 1 H - pyrazol - 1 - yl ) ethyl - 3 -(thiophen -- 2 -- yl ) prop -- 2 -- enamide stands as a testament to the ingenuity of modern chemical biology. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound and related derivatives, its significance in addressing critical health challenges is likely to grow.
2035021-91-9 ((2E)-N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide) Related Products
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 1525534-94-4(1-(3-chloro-2-fluorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 924145-18-6(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)
- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)




